molecular formula C15H21NO2 B5852819 N-cycloheptyl-3-(5-methyl-2-furyl)acrylamide

N-cycloheptyl-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5852819
M. Wt: 247.33 g/mol
InChI Key: DICUYQSRPAXRNW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFA, and it is a derivative of a furanocoumarin compound. The chemical structure of CFA is characterized by a furan ring attached to an acrylamide moiety.

Mechanism of Action

The mechanism of action of CFA is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This mechanism is similar to that of other antitumor agents, such as vinblastine and paclitaxel. CFA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CFA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of microtubule dynamics. CFA has also been shown to exhibit anti-inflammatory activity, and it has been proposed as a potential treatment for inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using CFA in lab experiments include its high purity, high yield, and well-established synthesis method. CFA is also relatively stable and can be stored for extended periods. However, the limitations of using CFA in lab experiments include its potential toxicity and the need for careful handling and disposal of the compound.

Future Directions

There are several future directions for research on CFA. One area of interest is the development of new derivatives of CFA with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of interest is the investigation of the potential use of CFA in combination with other anticancer agents to enhance their efficacy. Furthermore, the use of CFA in the development of new materials, such as polymers and nanoparticles, is an area of growing interest.

Synthesis Methods

The synthesis of CFA involves the reaction between 5-methylfurocoumarin and cycloheptylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product. The synthesis of CFA has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

CFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CFA has been shown to exhibit antitumor activity, and it has been proposed as a potential lead compound for the development of new anticancer drugs. CFA has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

(E)-N-cycloheptyl-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-8-9-14(18-12)10-11-15(17)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,16,17)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICUYQSRPAXRNW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-cycloheptyl-3-(5-methylfuran-2-yl)prop-2-enamide

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